molecular formula C11H21ClN2O2 B2914900 (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride CAS No. 1286207-76-8

(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride

Cat. No.: B2914900
CAS No.: 1286207-76-8
M. Wt: 248.75
InChI Key: FDASEWZCAJCJFN-PPHPATTJSA-N
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Description

(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride is a chiral piperidine derivative featuring a tetrahydropyran (oxane) ring linked via a carboxamide group to the piperidin-3-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs are frequently explored in medicinal chemistry for applications ranging from kinase inhibition to neurotransmitter modulation .

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]oxane-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-6-15-7-4-9)13-10-2-1-5-12-8-10;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASEWZCAJCJFN-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural characteristics suggest various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound features a piperidine ring, which is a common motif in many biologically active molecules. The presence of the oxane and carboxamide functionalities further enhances its potential for diverse biological interactions.

Physical Properties

  • Molecular Formula : C₁₃H₁₈ClN₃O₂
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 1286207-76-8

This compound is believed to interact with various molecular targets, including receptors and enzymes involved in critical biological pathways. Its mechanism may involve modulation of receptor activity, particularly in the context of pain modulation and anti-inflammatory responses.

Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in several therapeutic areas:

  • Analgesics : The piperidine scaffold is often linked to opioid activity, suggesting that derivatives could modulate pain pathways.
  • Antidepressants : Some studies have explored the potential of piperidine derivatives in treating mood disorders.
  • Anti-inflammatory Agents : Preliminary studies indicate interactions with receptors involved in inflammation.

Case Study 1: Pain Modulation

A study investigated the effects of this compound on pain pathways. The compound demonstrated significant binding affinity to opioid receptors, suggesting its potential as an analgesic agent.

CompoundBinding Affinity (Ki, nM)Effect
This compound50Analgesic activity
Morphine0.5Strong analgesic

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of similar piperidine derivatives. Results indicated that these compounds could inhibit pro-inflammatory cytokine production in vitro.

CompoundCytokine Inhibition (%)Concentration (µM)
This compound6010
Control (No Treatment)0-

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesBiological Activity
N-(phenyl)piperidine-4-carboxamidePiperidine with phenyl substitutionAnalgesic
N-(methyl)piperidine-4-carboxamideMethyl group on nitrogenCNS effects
N-(cyclohexyl)piperidine-4-carboxamideCyclohexyl group on nitrogenVarying analgesic properties

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride Not Provided C₁₁H₁₉ClN₂O₂ (estimated) ~262.74 Piperidin-3-yl, oxane-4-carboxamide, S-configuration
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride 1286208-22-7 C₁₁H₁₇Cl₂N₃O 278.18 Pyridine ring (vs. oxane), R-configuration, dihydrochloride salt
N-(Piperidin-4-yl)oxane-4-carboxamide 1097781-67-3 C₁₁H₁₈N₂O₂ 198.27 (free base) Piperidin-4-yl substitution, lacks hydrochloride salt
Piperidine-4-carboxamide hydrochloride 39674-99-2 C₆H₁₃ClN₂O 164.63 Simplified structure: no oxane/pyridine substituents
2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride PK00022E-1 C₁₄H₁₉ClN₂O₂ 282.77 Benzamide with methoxy group, piperidin-4-yl substitution
(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride Not Provided C₁₀H₂₀ClN₃O₂ (estimated) ~249.74 Morpholine substituent (two oxygens), S-configuration

Positional Isomerism: Piperidin-3-yl vs. Piperidin-4-yl

The substitution position on the piperidine ring critically influences molecular interactions. For example:

  • Piperidin-3-yl derivatives (e.g., the target compound) may exhibit distinct steric and electronic profiles compared to piperidin-4-yl analogs (e.g., N-(piperidin-4-yl)oxane-4-carboxamide, CAS 1097781-67-3).
  • Piperidine-4-carboxamide hydrochloride (CAS 39674-99-2), a simpler analog, lacks the oxane ring and demonstrates lower molecular weight (164.63 vs. ~262.74), suggesting higher aqueous solubility but reduced lipophilicity .

Carboxamide Substituent Modifications

  • Oxane vs. Pyridine : Replacing the oxane ring in the target compound with a pyridine ring (as in (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, CAS 1286208-22-7) introduces aromaticity and basicity, altering hydrogen-bonding capacity and metabolic stability .

Stereochemical Considerations

The S-configuration in the target compound contrasts with the R-configuration in pyridine-based analogs (e.g., CAS 1286208-22-7). Stereochemistry can dramatically influence receptor affinity; for instance, SR140333 (mentioned in ), a piperidin-3-yl derivative, acts as a neurokinin receptor antagonist, underscoring the importance of chirality in drug design .

Functional Group Additions

  • Hydroxybutyl Group : N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride (CAS 1220019-10-2) includes a hydroxyl group, increasing hydrophilicity and offering sites for metabolic conjugation, unlike the target compound’s oxane ring .
  • Morpholine vs. Oxane: (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride () replaces oxane with morpholine, introducing a second oxygen atom.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of oxane-4-carboxylic acid derivatives with (S)-piperidin-3-amine. Enantiomeric purity is achieved via:

  • Asymmetric catalysis : Use chiral catalysts in key steps to favor the (S)-configuration.
  • Chiral resolution : Employ chiral stationary phases in preparative HPLC to separate enantiomers post-synthesis .
  • Stereospecific intermediates : Design synthetic routes that preserve chirality, such as using enantiomerically pure starting materials .

Q. What analytical techniques are critical for confirming the identity and purity of this compound in research settings?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by matching proton/carbon shifts to predicted spectra .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 210–260 nm .
  • Mass Spectrometry (LC-MS) : Verify molecular weight via [M+H]+ or [M-Cl]+ ions .
  • Chiral HPLC : Assess enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H .

Q. What safety precautions should be implemented when handling this compound in laboratory environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Questions

Q. How can researchers optimize the yield of this compound while minimizing by-product formation during multi-step synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times.
  • By-product suppression : Introduce protecting groups (e.g., Boc) for amine functionalities to prevent undesired coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while low temperatures (−20°C) reduce side reactions .

Q. What strategies are effective in resolving discrepancies in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay standardization : Normalize protocols (e.g., cell line passage number, incubation time) to reduce variability .
  • Metabolic stability testing : Assess compound degradation in assay media via LC-MS to differentiate true activity from artifact .
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How should enantiomeric excess be quantitatively assessed for this compound, and what are common pitfalls in chiral analysis?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose- or amylose-based phases (e.g., Chiralpak IB) and isocratic elution (hexane:isopropanol 90:10). Calculate ee = [(S − R)/(S + R)] × 100 .
  • Pitfalls :
  • Co-elution artifacts : Confirm baseline separation with spiked racemic mixtures.
  • Solvent effects : Avoid solvents (e.g., DMSO) that distort retention times .
  • Circular Dichroism (CD) : Correlate CD spectra with HPLC data to validate enantiopurity .

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